molecular formula C9H5NO2 B569786 Furo[3,4-e][1,3]benzoxazole CAS No. 117272-33-0

Furo[3,4-e][1,3]benzoxazole

Cat. No.: B569786
CAS No.: 117272-33-0
M. Wt: 159.144
InChI Key: KBCNCDYLFHGKJP-UHFFFAOYSA-N
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Description

Furo[3,4-e][1,3]benzoxazole is a fused heterocyclic compound featuring a benzoxazole core (a benzene ring fused with an oxazole ring) and a furan moiety. The structural complexity arises from the fusion of the furan ring at the [3,4-e] position of the benzoxazole system.

Synthesis protocols for related benzoxazole derivatives often involve condensation reactions. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by isolation via ice quenching .

Properties

CAS No.

117272-33-0

Molecular Formula

C9H5NO2

Molecular Weight

159.144

IUPAC Name

furo[3,4-e][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H

InChI Key

KBCNCDYLFHGKJP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=COC=C31)N=CO2

Synonyms

Furo[3,4-e]benzoxazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[5,1-c]benzotriazine Derivatives

Structural Features: These compounds integrate a pyrazole ring fused with a benzotriazine system. Synthesis: Azo coupling reactions are employed to synthesize precursors, followed by cyclization. This contrasts with benzoxazole derivatives, which rely on acid-catalyzed condensation . Reactivity: The triazine ring exhibits higher electrophilicity compared to the benzoxazole system, making it more reactive toward nucleophiles.

Pyrazolo[5,4-e][1,2,4]triazine Derivatives

Structural Features: These compounds feature a pyrazole fused with a 1,2,4-triazine ring. The sulfur-containing variants (e.g., thiadiazole derivatives) demonstrate enhanced stability under acidic conditions compared to oxygen-rich benzoxazoles .

Azabicyclo[4.2.0]octene Derivatives

Structural Features: Examples include sulfur- and nitrogen-containing bicyclic systems such as (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These structures exhibit broader ring systems and diverse functional groups (e.g., tetrazole, thiadiazole) compared to the simpler fused benzoxazole-furan system . Applications: These derivatives are often explored as β-lactam antibiotics, highlighting their biological relevance—a niche less documented for Furo[3,4-e][1,3]benzoxazole.

Benzimidazole Sulfonyl Derivatives

Structural Features : Compounds like lansoprazole-related derivatives contain benzimidazole cores with sulfonyl or sulfinyl groups. The sulfonyl moiety increases acidity, enabling proton pump inhibition—a property absent in benzoxazoles .
Synthesis : Sulfonation and oxidation steps are critical, differing from the condensation or cyclization methods used for benzoxazoles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Electrophilicity
This compound Benzoxazole + Furan Ether, Oxazole Moderate
Pyrazolo[5,1-c]benzotriazine Pyrazole + Benzotriazine Triazine, Azo High
Azabicyclo Derivatives Bicyclic Thia-azabicyclo Thiadiazole, β-Lactam Variable
Benzimidazole Sulfonyls Benzimidazole + Sulfonyl Sulfonyl, Trifluoroethoxy Low

Research Findings and Implications

  • Reactivity : this compound’s moderate electrophilicity positions it between highly reactive triazines and stable benzimidazoles, suggesting utility in targeted drug design.
  • Synthetic Complexity: Triazine derivatives require stringent reaction conditions (e.g., selective hydrazinolysis) compared to benzoxazoles, which may limit scalability .

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